2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[4-(4-fluoro-3-methylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O3S/c1-10-9-11(4-5-12(10)16)20-14-13(3-2-7-18-14)24(22,23)19(8-6-17)15(20)21/h2-5,7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADJVEJIPUIWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Compound A : 4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (RN: 1325305-83-6)
- Structural Differences : Lacks the acetonitrile group at position 2.
- Implications : The absence of the nitrile moiety may reduce electrophilicity and alter binding interactions (e.g., hydrogen bonding or covalent adduct formation). This could decrease metabolic stability compared to the target compound, as nitriles often resist oxidative degradation .
Compound B : (4aR)-1-[2,3-(Difluoro-4-iodophenyl)methyl]-N-[2-(2,3-dimethoxyphenyl)-4-(trifluoromethyl)phenyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
- Structural Differences : Pyrrolo[1,2-b]pyridazine core replaces the pyrido-thiadiazine system. Includes iodine and trifluoromethyl groups.
- Implications : The iodine atom may enhance halogen bonding with biological targets, while the trifluoromethyl group increases lipophilicity. The carboxamide substituent could improve solubility but reduce membrane permeability compared to the acetonitrile group in the target compound .
Compound C : 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
- Structural Differences: Dihydropyridine core with acetylphenyl and dimethylaminophenyl groups.
- The dimethylamino group introduces strong electron-donating effects, contrasting with the electron-withdrawing fluoro-methylphenyl group in the target compound .
Physicochemical and Pharmacological Properties (Hypothetical Analysis)
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Pyrido-thiadiazine 1,1-dioxide | Pyrido-thiadiazine 1,1-dioxide | Pyrrolopyridazine | Dihydropyridine |
| Key Substituents | Acetonitrile, 4-fluoro-3-methylphenyl | None (acetonitrile absent) | Iodo, trifluoromethyl, carboxamide | Acetylphenyl, dimethylaminophenyl |
| Lipophilicity (LogP) | Moderate (fluorine and nitrile balance) | Lower (no nitrile) | High (iodine, trifluoromethyl) | Moderate (acetyl and dimethylamino) |
| Solubility | Low (sulfone and nitrile) | Moderate (sulfone only) | Low (iodine, trifluoromethyl) | High (dimethylamino, hydroxyl) |
| Metabolic Stability | High (nitrile resistance) | Moderate | Variable (iodine may slow metabolism) | Low (dihydropyridine oxidation) |
Note: Data inferred from structural features due to absence of explicit experimental values in provided evidence.
Q & A
Q. Methodology :
Core modifications : Synthesize analogs with substituents at the pyrido-thiadiazine C4 position (e.g., Cl, Br) to assess electronic effects on binding affinity .
Acetonitrile replacement : Substitute with carboxylate or ester groups to evaluate steric/electronic impacts on target interactions .
Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinases) or antimicrobial activity (MIC against S. aureus and E. coli) .
Q. Example SAR findings :
| Modification | Activity Change | Source |
|---|---|---|
| C4-Fluoro → Chloro | 2× increase in kinase inhibition | |
| Acetonitrile → Ester | Loss of antimicrobial activity |
Advanced: What experimental designs resolve contradictions in biological activity data?
Case study : Discrepancies in reported anticancer activity (e.g., IC₅₀ ranging from 1–50 µM):
- Variable control : Standardize cell lines (e.g., HepG2 vs. MCF-7), culture conditions (e.g., serum-free media), and exposure times (48 vs. 72 hours) .
- Mechanistic studies : Use siRNA knockdown to confirm target specificity (e.g., MAPK pathway vs. off-target effects) .
- Data normalization : Express activity relative to positive controls (e.g., doxorubicin) and adjust for batch-to-batch compound purity .
Statistical approach : Apply ANOVA with post-hoc Tukey tests to identify significant differences across replicates .
Advanced: How can computational methods enhance understanding of its mechanism of action?
- Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase; PDB ID: 1M17) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR models : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Validation : Correlate docking scores (ΔG ~-9 kcal/mol) with experimental IC₅₀ values .
Advanced: What are the best practices for ecological risk assessment during disposal?
- Degradation studies : Use OECD 301B (Ready Biodegradability Test) to assess hydrolysis products .
- Toxicity screening : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .
- Environmental modeling : Predict soil/water partitioning (logKoc) and bioaccumulation (BCF) with EPI Suite .
Key finding : The compound’s logP (~2.5) suggests moderate mobility in aquatic systems but low bioaccumulation risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
